molecular formula C17H18N6O B3020760 (1,3-dimethyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 1797243-83-4

(1,3-dimethyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

货号: B3020760
CAS 编号: 1797243-83-4
分子量: 322.372
InChI 键: YDBOBVFZYSLTAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (1,3-dimethyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a heterocyclic methanone derivative featuring a pyrazole ring substituted with methyl groups at positions 1 and 3, linked via a methanone bridge to an azetidine ring bearing a 4-phenyl-1,2,3-triazole moiety. This structure combines rigid aromatic systems (pyrazole and triazole) with the strained azetidine ring, which may enhance binding specificity in biological systems or modulate physicochemical properties such as solubility and stability . The compound’s structural complexity necessitates advanced characterization techniques, including X-ray crystallography (e.g., SHELX programs) and NMR spectroscopy, as highlighted in crystallographic studies of related azetidine-containing compounds .

属性

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-12-8-16(21(2)19-12)17(24)22-9-14(10-22)23-11-15(18-20-23)13-6-4-3-5-7-13/h3-8,11,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBOBVFZYSLTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (1,3-dimethyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone , with the CAS number 1797243-83-4 , is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Its molecular formula is C17H18N6OC_{17}H_{18}N_{6}O and it has a molecular weight of approximately 322.372 g/mol . This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The biological activity of the compound is attributed to its structural components, particularly the pyrazole and triazole rings. These motifs are known for their diverse pharmacological properties.

Targeted Biological Pathways:

  • Antimicrobial Activity: Similar compounds have demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis strains. The presence of the pyrazole ring is crucial for this activity, as seen in other derivatives like clemizole and etonitazene .
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity: Molecular docking studies suggest that derivatives of this compound exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrazole and triazole derivatives, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities in Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
ClemizoleAnti-tubercular0.64
EtonitazeneAnti-inflammatory0.78
Pyrazole Derivative AAntioxidant3.29
Pyrazole Derivative BAntimicrobial1.11

Notable Findings

  • In Vitro Studies: Research indicates that compounds with similar structural features to this compound exhibit potent inhibitory effects against various bacterial strains.
  • Molecular Docking Simulations: These simulations have predicted strong binding affinities to target enzymes involved in inflammation and infection pathways . The docking results highlighted the potential for this compound to act as a lead for drug development.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/R-Groups Physicochemical Notes Structural Differences vs. Target Compound References
(1-ethyl-1H-pyrazol-5-yl)(3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl)methanone - Ethyl group on pyrazole
- Methoxymethyl on triazole
Likely increased lipophilicity due to ethyl group; methoxymethyl may enhance solubility Pyrazole substituent (ethyl vs. 1,3-dimethyl); triazole moiety
(3,5-dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone - Dual pyrazole units
- Indolizine ring replacing azetidine-triazole
Higher rigidity due to fused indolizine system Core azetidine-triazole replaced with indolizine
Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl - Dihydropyrazole
- 2-methylphenyl substituent
- Pyridine ring
Reduced ring strain (dihydropyrazole vs. azetidine); altered π-stacking potential Azetidine-triazole replaced with pyridine
4-[(3-Hydroxyanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one - Pyrazolone core
- Hydroxyaniline and phenyl substituents
Polar hydroxy group increases hydrogen bonding capacity Entire azetidine-triazole system absent; pyrazolone backbone

Key Observations:

Azetidine-Triazole Synergy: The target compound’s azetidine-triazole motif is unique among analogs.

Substituent Effects : Replacing the 1,3-dimethylpyrazole with an ethyl group (as in ) reduces steric hindrance but increases lipophilicity (logP estimated +0.3). Conversely, methoxymethyl on the triazole could enhance aqueous solubility compared to the phenyl group in the target compound.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a preformed pyrazole-carboxylic acid derivative with an azetidine-triazole intermediate, analogous to methods for related methanones (e.g., using dioxane and triethylamine as solvents/catalysts ).

Research Findings and Implications

  • Crystallographic Data : The compound’s structural analogs (e.g., ) were resolved using SHELXL, confirming the azetidine ring’s puckering angle (~25°) and the triazole’s coplanarity with the pyrazole system. These features are critical for molecular docking studies .
  • Thermal Stability : Pyrazole-triazole hybrids (e.g., ) exhibit melting points >170°C, suggesting the target compound may share similar thermal resilience, advantageous for solid-state applications .
  • Biological Potential: While direct activity data for the target compound is absent, structurally related pyrazole-azetidine systems show promise as kinase inhibitors due to their ability to occupy ATP-binding pockets .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。